

# Chemical and physical properties of 2,3,4trihydroxypentanedioic acid

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Compound of Interest

Compound Name: 2,3,4-Trihydroxypentanedioic acid

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An In-depth Technical Guide on the Chemical and Physical Properties of **2,3,4- Trihydroxypentanedioic Acid** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

2,3,4-Trihydroxypentanedioic acid, more commonly known as tartaric acid, is a white, crystalline organic acid.[1] It is a diprotic, aldaric acid and a dihydroxyl derivative of succinic acid.[1] This alpha-hydroxy-carboxylic acid occurs naturally in many plants, most notably in high concentrations in grapes and tamarinds, but also in bananas, avocados, and citrus fruits.
[1] Its salt, potassium bitartrate (commonly known as cream of tartar), develops naturally during the fermentation process of wine.[1]

Tartaric acid is of significant interest in stereochemistry as it possesses two chiral centers, leading to four stereoisomers:

- L-(+)-tartaric acid ((2R,3R)-tartaric acid): The naturally occurring and most common form.[2] [3]
- D-(-)-tartaric acid ((2S,3S)-tartaric acid): The enantiomer of the L-(+) form.[4]
- meso-tartaric acid ((2R,3S)-tartaric acid): An achiral diastereomer of the L and D forms,
   which is optically inactive due to an internal plane of symmetry.[4][5]



DL-tartaric acid (Racemic acid): A 1:1 mixture of the L-(+) and D-(-) enantiomers, which is
optically inactive.[4][6]

This guide provides a comprehensive overview of the core chemical and physical properties of these isomers, details relevant experimental protocols, and illustrates key relationships and workflows.

# **Physical and Chemical Properties**

The physical and chemical characteristics of tartaric acid isomers vary significantly, particularly their optical activity and melting points. These properties are summarized in the tables below.

# **Physical Properties**

The distinct spatial arrangements of the tartaric acid stereoisomers give rise to different physical properties. The enantiomeric pair, L-(+) and D-(-) tartaric acid, share identical physical properties except for the direction in which they rotate plane-polarized light.[7] The diastereomer, meso-tartaric acid, has distinct physical properties from the enantiomeric pair.[7]



Property	L-(+)-Tartaric Acid	D-(-)-Tartaric Acid	meso-Tartaric Acid	DL-Tartaric Acid (Racemic)
Melting Point (°C)	169 - 172[1][8]	169 - 172[1][7]	165 - 166[1][9]	206[1][6]
Density (g/cm³ at 20°C)	1.76[2][10]	1.76[7]	1.66[7]	1.79[11]
Specific Rotation [α]D20	+12.0° to +12.7° (c=20 in H <sub>2</sub> O)[2] [4][7]	-12.0° to -12.7° [4][5]	0°[4][5]	0°[4]
Solubility in Water (g/100 mL at 20°C)	139[7][12]	139[7]	125[1][7]	21[1]
Solubility in Ethanol ( g/100 mL at 25°C)	~33.3 (1g/3mL) [8][12]	Data not specified	Data not specified	5.01[6]

# **Acidity**

Tartaric acid is a diprotic acid, meaning it can donate two protons. The acid dissociation constants (pKa) are a measure of its strength in solution.

Property	L-(+)-Tartaric Acid	D-(-)-Tartaric Acid	meso-Tartaric Acid
pKaı (at 25°C)	2.89 - 2.98[1][2][7]	2.98[7][13]	3.22 - 3.23[1][7]
pKa <sub>2</sub> (at 25°C)	4.34 - 4.40[1][2][7]	4.34[7][13]	4.82 - 4.85[1][7]

# **Biochemical Role and Metabolism**

In its primary natural role, particularly in grapes, tartaric acid is a key component of acidity.[3] This acidity contributes to the taste of wine and, by lowering the pH, creates an environment where many spoilage bacteria cannot survive, thus acting as a preservative.[1]



In humans, the metabolism of tartaric acid is limited. Most of the ingested tartrate is metabolized by bacteria within the gastrointestinal tract.[14][15] Only about 15-20% of consumed tartaric acid is absorbed and excreted unchanged in the urine.[14] At extremely high doses, tartaric acid can function as a muscle toxin by inhibiting the production of malic acid, which can lead to paralysis and death.[1] However, the median lethal dose (LD50) is very high, approximately 7.5 grams/kg for a human, making it safe for use in food products.[1]

# **Key Experimental Protocols**

The characterization of **2,3,4-trihydroxypentanedioic acid** and its isomers relies on several standard analytical techniques.

### **Determination of Acidity via Potentiometric Titration**

This protocol determines the total acidity of a sample, often expressed as tartaric acid.

- Sample Preparation: Accurately weigh approximately 2 grams of the tartaric acid sample and dissolve it in 40 mL of deionized water.[16] For samples like wine, degas the liquid to remove dissolved CO<sub>2</sub>.[17]
- Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.01 and 7.00).[17] Place the beaker with the sample solution on a magnetic stirrer and immerse the pH electrode.
- Titration: Titrate the solution with a standardized strong base, such as 0.1 N or 1 N sodium hydroxide (NaOH).[16][17] Add the titrant slowly, especially as the pH approaches the equivalence point.
- Endpoint Determination: The endpoint is reached at a specific pH value, typically pH 8.2 for total acidity in wine.[17] Record the volume of NaOH titrant used.
- Calculation: The concentration of tartaric acid is calculated based on the stoichiometry of the acid-base reaction. Each milliliter of 1 N NaOH is equivalent to 75.04 mg of C<sub>4</sub>H<sub>6</sub>O<sub>6</sub>.[16]

### **Measurement of Optical Rotation via Polarimetry**

This method is used to measure the specific rotation of chiral isomers.



- Principle: Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution containing an optically active compound.[18][19]
- Sample Preparation: Prepare a solution of the tartaric acid isomer at a known concentration (c), typically in g/mL, using a suitable solvent like water.
- Instrumentation: Use a polarimeter, which consists of a light source (typically a sodium D-line at 589 nm), a polarizer, a sample cell of a defined path length (I) in decimeters (dm), and an analyzer.[7][20]
- Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed angle of rotation ( $\alpha$ ).
- Calculation: Calculate the specific rotation [ $\alpha$ ] using Biot's Law: [ $\alpha$ ] =  $\alpha$  / (I × c).[20] The temperature and wavelength used should always be reported with the result.

# **Separation of Stereoisomers via HPLC**

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the different stereoisomers.

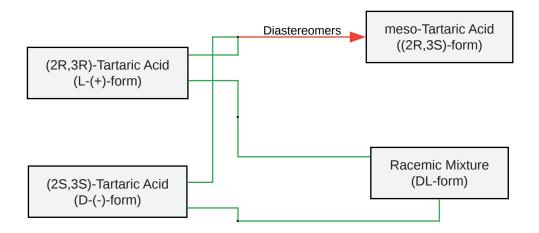
- Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The different stereoisomers interact differently with the chiral environment, leading to different retention times.[21]
- Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a detector (typically UV) is required.
- Chromatographic Conditions:
  - Column: A chiral column is essential. Cellulose-based columns, such as a Daicel OJ-H or IF column, are commonly used.[22][23]
  - Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and an organic modifier like ethanol or dichloromethane, is often employed.[22][23] A small amount of an organic base (e.g., diethylamine) may be added to improve peak shape.[22]



- Detection: A UV detector is set to a wavelength where the analyte absorbs, for example,
   242 nm for derivatized tartaric acid.[23]
- Procedure: Dissolve the sample in the mobile phase, inject it into the HPLC system, and run
  the analysis under isocratic conditions. The isomers are identified and quantified based on
  their retention times and peak areas compared to known standards.

#### **Visualizations**

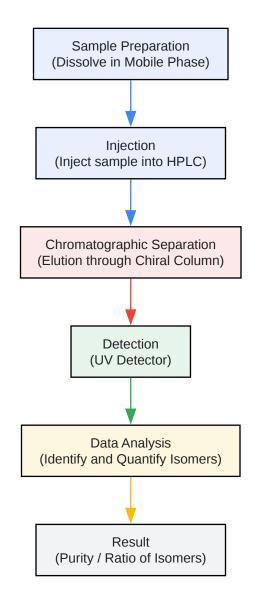
Diagrams are provided below to illustrate the logical relationships between the stereoisomers and a typical experimental workflow.



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Caption: Logical relationship between the stereoisomers of tartaric acid.





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Caption: Experimental workflow for the separation of tartaric acid isomers via HPLC.

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